molecular formula C16H14N2O6 B8209453 SOTS-1

SOTS-1

Cat. No.: B8209453
M. Wt: 330.29 g/mol
InChI Key: KNKCXZHPOIMNJH-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

SOTS-1 is synthesized through a series of chemical reactions involving the formation of an azo bond. The synthesis typically involves the reaction of 4-carboxybenzyl alcohol with nitrosyl chloride to form the corresponding nitroso compound. This intermediate is then reacted with another equivalent of 4-carboxybenzyl alcohol under basic conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

SOTS-1 undergoes thermal decomposition in aqueous solution to generate superoxide radical anion. This decomposition follows first-order kinetics and exhibits a half-life of 4900 seconds at physiological pH and temperature . The compound can also participate in oxidation and reduction reactions due to the presence of the azo group.

Common Reagents and Conditions

The thermal decomposition of this compound is typically carried out in aqueous solution at physiological pH and temperature. The reaction can be monitored using various analytical techniques such as laser flash photolysis .

Major Products Formed

The major product formed from the thermal decomposition of this compound is the superoxide radical anion. This reactive oxygen species can further react with other molecules in the solution, leading to the formation of secondary products .

Scientific Research Applications

SOTS-1 has a wide range of applications in scientific research, particularly in the study of oxidative stress and reactive oxygen species. Some of the key applications include:

    Chemistry: this compound is used as a source of superoxide radical anion in various chemical reactions.

    Biology: In biological research, this compound is used to investigate the role of superoxide in cellular processes.

    Medicine: this compound is used in medical research to study the effects of superoxide on various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: In industrial applications, this compound is used as a standard for calibrating instruments that measure superoxide levels.

Comparison with Similar Compounds

SOTS-1 is unique in its ability to generate superoxide radical anion at a constant, controlled rate. This sets it apart from other compounds that produce superoxide, which may have less predictable rates of generation. Some similar compounds include:

This compound’s controlled rate of superoxide generation and its stability under physiological conditions make it a preferred choice for many research applications .

Properties

IUPAC Name

4-[[(E)-(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKCXZHPOIMNJH-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=N/OCC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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